Bienvenue dans la boutique en ligne BenchChem!

7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

COX-2 inhibition Inflammation Cyclooxygenase

7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340797-03-6) is a heterocyclic small molecule belonging to the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one class. The compound features a 7-chloro substituent on the fused benzene ring and a 4-(4-methylthio)benzyl group at the N-4 position, yielding a molecular formula of C₁₇H₁₆ClNO₂S and a molecular weight of 333.83 g/mol.

Molecular Formula C17H16ClNO2S
Molecular Weight 333.83
CAS No. 1340797-03-6
Cat. No. B2816019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1340797-03-6
Molecular FormulaC17H16ClNO2S
Molecular Weight333.83
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
InChIInChI=1S/C17H16ClNO2S/c1-22-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)21-11-17(19)20/h2-8H,9-11H2,1H3
InChIKeyDEFMTQSFYQJOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340797-03-6): Core Structure and Procurement Fundamentals


7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340797-03-6) is a heterocyclic small molecule belonging to the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one class. The compound features a 7-chloro substituent on the fused benzene ring and a 4-(4-methylthio)benzyl group at the N-4 position, yielding a molecular formula of C₁₇H₁₆ClNO₂S and a molecular weight of 333.83 g/mol . The benzoxazepinone scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including RIPK1 kinase, squalene synthase, and PI3K/mTOR pathways [1]. The specific combination of the electron-withdrawing chloro group and the lipophilic methylthio-benzyl side chain differentiates this compound from its closest commercially available analogs, making it a valuable intermediate for structure-activity relationship (SAR) studies and a potential tool compound for necroptosis and inflammation research [2].

Why 7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cannot Be Replaced by Generic Benzoxazepinone Analogs


The 4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold tolerates diverse substituents, but small structural changes profoundly alter target engagement, metabolic stability, and physicochemical properties. Replacing the 7-chloro with hydrogen, bromo, or other halogens modulates electron density on the aromatic ring, shifting carbonyl stretching frequencies and hydrogen-bonding capacity [1]. The N-4 benzyl versus phenyl attachment changes molecular shape and lipophilicity, affecting membrane permeability and off-target profiles. Thio-benzoxazepinone series data demonstrate that even stereochemical inversion at a single chiral center can produce a >8-fold difference in anti-necroptosis EC₅₀ (2.8 vs. 22.6 nM) [2]. Consequently, direct substitution with a non-chlorinated, non-methylthio, or non-benzyl analog without re-validating potency, selectivity, and ADME parameters introduces unacceptable scientific and procurement risk in drug discovery campaigns.

Quantitative Differentiation Evidence for 7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


COX-2 Inhibitory Potency: 7-Chloro-4-(methylthio)benzyl-Benzoxazepinone vs. Class Baseline

In a fluorescence-based microplate reader assay, 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibited human COX-2 with an IC₅₀ of 5.80 µM [1]. This value places the compound in the moderate potency range relative to other benzoxazepinone-based COX-2 ligands, such as CHEMBL4075687 (IC₅₀ = 0.92 µM) and CHEMBL5173923 (IC₅₀ = 0.55 µM), which lack the 7-chloro or methylthio-benzyl combination [2]. The observed difference highlights the negative impact of the N-4 benzyl linker on COX-2 affinity compared to direct phenyl attachments, guiding SAR optimization efforts.

COX-2 inhibition Inflammation Cyclooxygenase

Fatty Acid Synthase (FAS) Thioesterase Domain Inhibition: Target Engagement Profile

In a PubChem confirmatory dose-response assay, the compound inhibited the thioesterase domain of fatty acid synthase with an IC₅₀ of 5,890 nM [1]. This single-concentration confirmatory hit suggests direct engagement of the FAS thioesterase domain, a target implicated in obesity and cancer metabolism. While the potency is modest compared to dedicated FAS inhibitors (e.g., Orlistat IC₅₀ ~ 0.3 µM for the same domain), the result establishes a target interaction fingerprint that is absent for the non-chlorinated analog 4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, for which no FAS activity has been reported.

Fatty acid synthase Thioesterase Metabolic disease

Substituent Electronic Effects: 7-Chloro vs. 7-Bromo and 7-H Analogs

IR spectroscopic studies on 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-ones demonstrate that electron-withdrawing substituents on the fused benzene ring systematically shift the carbonyl stretching frequency (νC=O) to higher wavenumbers [1]. Although direct νC=O data for the 7-chloro derivative are not published in that study, the Hammett σₚ constant for Cl (0.23) predicts a νC=O shift intermediate between the 7-H (σₚ = 0.00) and 7-NO₂ (σₚ = 0.78) analogs. The 7-bromo analog (σₚ = 0.23 as well) would exhibit a similar inductive effect, but the smaller van der Waals radius of chlorine (1.75 Å) versus bromine (1.85 Å) reduces steric clash in crowded binding pockets, a factor known to influence RIPK1 inhibitor potency in related thio-benzoxazepinone series [2].

IR spectroscopy Substituent effects Carbonyl stretching

Physicochemical Property Differentiation: ClogP and Solubility Landscape

Based on its molecular formula (C₁₇H₁₆ClNO₂S, MW 333.83) and structural features, the compound's calculated logP (ClogP) is estimated at approximately 3.8–4.2, placing it in the optimal lipophilicity range for oral bioavailability (Lipinski Rule of 5 compliant) . In comparison, the 7-bromo analog (C₁₆H₁₄BrNO₂S, MW 364.3) has a higher molecular weight and slightly elevated ClogP (~4.1–4.5), while the non-halogenated analog 4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (C₁₇H₁₇NO₂S, MW 299.39) exhibits a lower ClogP (~3.2–3.6) . The 7-chloro variant thus strikes a balance between metabolic stability (conferred by the chlorine) and acceptable lipophilicity, avoiding the excessive logP that can lead to rapid hepatic clearance or poor aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Synthetic Tractability and Commercial Availability

The compound is synthesized via N-alkylation of 7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) . It is commercially available from multiple vendors (AKSci, Parchem, CymitQuimica, Chemscene, Santa Cruz Biotechnology) at ≥95% purity in quantities ranging from 5 mg to 1 g . In contrast, the 7-H analog is listed by only one supplier (AKSci, >90%), and the 7-Br analog is limited to benchchem and chemsrc, neither of which indicates batch certificates or multi-gram scale . The broader vendor network and higher stated purity specifications for the 7-chloro derivative reduce procurement lead times and quality assurance burden for research organizations.

Synthetic accessibility Building block Procurement

Optimal Application Scenarios for 7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


SAR Studies of Benzoxazepinone-Based RIPK1/Necroptosis Inhibitors

Use as a reference compound in head-to-head SAR comparisons against GSK'772 and thio-benzoxazepinone derivatives. The 7-chloro and N-4 methylthio-benzyl substitution pattern provides a distinct electronic and steric profile that complements allosteric and ATP-pocket series. Anti-necroptosis EC₅₀ data from HT-29 cell models (e.g., compounds 11 and 12 in the bioisosterism series) serve as a quantitative benchmark [1]. Researchers can evaluate whether the methylthio-benzyl motif retains or improves RIPK1 inhibitory activity relative to the clinical candidate GSK'772.

COX-2 Selectivity Profiling and Negativity Control Design

With a COX-2 IC₅₀ of 5.80 µM, the compound serves as a moderate-activity comparator when profiling novel benzoxazepinones for COX-2 off-target effects [2]. Its ~6–10-fold lower potency relative to COX-2-optimized analogs makes it suitable as a 'negative control' for validating COX-2 selectivity assays, helping teams confirm that observed anti-inflammatory effects are RIPK1-mediated rather than COX-mediated.

Metabolic Disease Target Deconvolution (FAS Thioesterase Domain)

The confirmed FAS thioesterase domain IC₅₀ of 5.89 µM [3] supports use as a chemical probe for studying fatty acid synthase biology in metabolic disorders. The compound's activity at this target, not reported for the des-chloro analog, enables target deconvolution experiments where the 7-chloro substituent's contribution to FAS engagement is specifically interrogated through comparative testing.

Synthetic Intermediate for Diversified Benzoxazepinone Libraries

The compound's methylthio group is a versatile handle for oxidation to sulfoxide/sulfone derivatives, and the 7-chloro position permits nucleophilic aromatic substitution or cross-coupling reactions . This makes it a privileged building block for generating focused compound libraries aimed at exploring diverse pharmacological activities, including anticancer, antimicrobial, and CNS applications, as precedented in the broader benzoxazepine literature [4].

Quote Request

Request a Quote for 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.